molecular formula C9H10ClN3 B11812311 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine

1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine

Katalognummer: B11812311
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: ZPVCOMBCOFNOPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a chlorine atom at the 4-position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions to form the benzimidazole ring. The resulting intermediate is then chlorinated at the 4-position using thionyl chloride or phosphorus oxychloride. Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction with ethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the synthesis of the benzimidazole core, chlorination, and subsequent introduction of the ethanamine group. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.

    1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a methyl group at the 4-position.

    1-(4-Nitro-1H-benzo[d]imidazol-2-yl)ethanamine: Contains a nitro group at the 4-position.

Uniqueness: 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H10ClN3

Molekulargewicht

195.65 g/mol

IUPAC-Name

1-(4-chloro-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-4-2-3-6(10)8(7)13-9/h2-5H,11H2,1H3,(H,12,13)

InChI-Schlüssel

ZPVCOMBCOFNOPF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=C(N1)C=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.